molecular formula C24H33Cl2F2N3O B15347084 1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-(2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl)-, dihydrochloride CAS No. 77796-07-7

1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-(2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl)-, dihydrochloride

Cat. No.: B15347084
CAS No.: 77796-07-7
M. Wt: 488.4 g/mol
InChI Key: SRBBMOABHXYZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanoldihydrochloride is a synthetic organic compound known for its complex structure and significant biological activity. It incorporates various functional groups including a piperazine ring, fluorobenzene moieties, and a benzazepine core, contributing to its diverse chemical reactivity and pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Starting from a substituted benzene derivative, the process involves:

  • Formation of the Benzazepine Core: A catalytic cyclization reaction can be used to form the tetrahydrobenzazepine ring.

  • Substitution Reactions: Introduction of fluorine atoms to the aromatic rings via electrophilic fluorination using fluorinating agents.

  • Attachment of the Piperazine Ring: Reacting the benzazepine intermediate with an appropriate piperazine derivative.

  • Addition of the Ethanol Moiety: Utilizing nucleophilic substitution to attach the ethanol group to the piperazine ring.

Each step requires precise conditions such as controlled temperatures, specific catalysts, and pH adjustments to achieve the desired product efficiently.

Industrial Production Methods

For industrial production, these synthetic routes are scaled up with continuous flow techniques and optimized reaction conditions to ensure high yields and purity. Advanced purification methods such as recrystallization and chromatographic techniques are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions, including:

  • Oxidation: It can be oxidized at the ethanol moiety to form an aldehyde or carboxylic acid derivative.

  • Reduction: Reduction of the aromatic rings or the benzazepine ring can be performed under catalytic hydrogenation conditions.

  • Substitution: Halogenated aromatic rings can undergo nucleophilic aromatic substitution with suitable nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Hydrogen gas with a palladium or platinum catalyst.

  • Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

These reactions lead to the formation of various derivatives that retain the core structure of the original compound while introducing new functional groups that can modulate its biological activity and chemical properties.

Scientific Research Applications

2-[4-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanoldihydrochloride has found applications across multiple fields:

  • Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

  • Biology: Investigated for its interaction with various biological targets, particularly in neurotransmitter receptor studies.

  • Medicine: Explored for its potential therapeutic effects, especially in the treatment of neurological and psychiatric disorders.

  • Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating neurotransmission and influencing various physiological responses. The precise molecular targets include dopamine, serotonin, and adrenergic receptors, with the fluorinated benzazepine core playing a critical role in its binding affinity and selectivity.

Comparison with Similar Compounds

Compared to other benzazepine derivatives, this compound stands out due to its dual fluorine substitutions, which enhance its lipophilicity and metabolic stability. Similar compounds include:

  • **2-[4-[2-[8-chloro-5-(4-chlorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanol

  • **2-[4-[2-[8-bromo-5-(4-bromophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanol

  • **2-[4-[2-[8-methyl-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanol

These analogs vary in their halogen substitutions or alkyl group modifications, affecting their chemical reactivity and biological activity. The unique fluorine atoms in the discussed compound offer distinct advantages in terms of receptor binding and pharmacokinetics.

Hope that was helpful

Properties

CAS No.

77796-07-7

Molecular Formula

C24H33Cl2F2N3O

Molecular Weight

488.4 g/mol

IUPAC Name

2-[4-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C24H31F2N3O.2ClH/c25-20-5-3-19(4-6-20)22-2-1-9-29(24-18-21(26)7-8-23(22)24)15-14-27-10-12-28(13-11-27)16-17-30;;/h3-8,18,22,30H,1-2,9-17H2;2*1H

InChI Key

SRBBMOABHXYZII-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=C(C=C2)F)N(C1)CCN3CCN(CC3)CCO)C4=CC=C(C=C4)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.